molecular formula C8H10ClNO B1373732 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole CAS No. 1269152-48-8

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No. B1373732
M. Wt: 171.62 g/mol
InChI Key: QRQOSUJXGZTPKV-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the nature of chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties.


Scientific Research Applications

1. 3-(Chloromethyl)benzoic acid

  • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff fields .
  • Application Summary : 3-(Chloromethyl)benzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

2. Hyper Cross-linked polymers (HCPs)

  • Scientific Field : Environmental Pollution, Catalysis, Energy Crisis, Water Treatment, Gas Storage, Super-capacitors, Sensing, Drug Delivery, and Chromatographic Separations .
  • Application Summary : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
  • Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes : These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and catalysis as well as energy crisis .

3. Hypercrosslinked Porous Polymer Materials

  • Scientific Field : Energy and Environmental Fields .
  • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
  • Methods of Application : HCPs are prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
  • Results or Outcomes : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

4. Chloromethane

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a crucial reagent in industrial chemistry .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

5. 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

  • Scientific Field : Pharmaceuticals .
  • Application Summary : This compound is a novel salicylic acid derivative introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Chloromethylation of Aromatic Compounds

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


Please consult a qualified chemist or a reliable source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQOSUJXGZTPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214367
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

CAS RN

1269152-48-8
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
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3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
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3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 6
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

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